Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate
Description
The Significance of Benzimidazole (B57391) Derivatives in Heterocyclic Chemistry Research
Benzimidazole, a heterocyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole (B134444), represents a cornerstone scaffold in the field of heterocyclic chemistry. researchgate.net These structures are often referred to as 'privileged' substructures in medicinal chemistry due to their frequent appearance in bioactive compounds. nih.gov The benzimidazole nucleus is a structural isostere of naturally occurring nucleotides, which facilitates its interaction with various biopolymers within living systems. irjmets.com This unique characteristic has led to the development of a vast library of benzimidazole derivatives with a wide spectrum of pharmacological activities. nih.govijpsjournal.com
The versatility of the benzimidazole core allows for substitutions at multiple positions, particularly the 1st and 2nd positions, which significantly influences its biological and chemical properties. scholarsresearchlibrary.com Researchers have extensively explored these derivatives, leading to their application in diverse areas of chemical and pharmaceutical science. nih.govijarsct.co.in The inherent stability of the ring system, combined with the ease of synthetic modification, makes it an attractive template for designing novel molecules in drug discovery and materials science. nih.govnih.gov
Historical Context of Benzimidazole Core Synthesis and Evolution
The history of the benzimidazole ring system dates back to 1872, when it was first synthesized by Hoebrecker. scholarsresearchlibrary.comresearchgate.net This initial synthesis involved the reduction of 2-nitro-4-methylacetanilide, followed by a dehydration step. encyclopedia.pub A few years later, an alternative synthesis was developed involving the reflux reaction of acetic acid with 3,4-diaminotoluene. scholarsresearchlibrary.com The discovery that the 5,6-dimethylbenzimidazole (B1208971) moiety is a fundamental component of vitamin B12 significantly spurred interest in this heterocyclic system. researchgate.net
Over the years, synthetic methodologies have evolved considerably. One of the most common and versatile methods for synthesizing benzimidazole derivatives is the Phillips condensation. This procedure typically involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. scholarsresearchlibrary.comnih.gov Modern advancements have introduced a variety of reaction conditions and catalysts to improve yields and expand the scope of accessible derivatives. These include microwave-assisted synthesis, the use of nano-based catalysts, and metal-catalyzed reactions, reflecting a continuous drive towards more efficient and environmentally benign synthetic routes. researchgate.netencyclopedia.pubnih.gov
Specific Focus on the Benzo[d]imidazole-2-carboxylate Motif and its Research Relevance
Within the broad family of benzimidazole derivatives, the benzo[d]imidazole-2-carboxylate motif is of particular research interest. The introduction of a carboxylate group at the 2-position of the benzimidazole ring provides a versatile chemical handle for further molecular elaboration. This functional group can be readily converted into amides, esters, and other functionalities, making it a valuable intermediate in the synthesis of more complex molecules. scholarsresearchlibrary.comresearchgate.net
Research has demonstrated that compounds bearing this motif serve as crucial building blocks. For instance, ethyl and methyl benzo[d]imidazole-2-carboxylate derivatives have been utilized as starting materials for creating libraries of benzo[d]imidazole-2-carboxamides. researchgate.net The reactivity of the carboxylate group allows for the systematic modification of the scaffold, enabling detailed structure-activity relationship (SAR) studies. The synthesis of these 2-substituted carboxylates has been a focus of organic chemistry research, with various methods being developed to achieve their efficient preparation. acs.org
The Role of Fluorine Substitution in Modulating Chemical Reactivity and Molecular Architecture
The strategic incorporation of fluorine into organic molecules is a powerful tool in modern chemical design, and its application to heterocyclic systems like benzimidazole has profound effects. nih.gov Fluorine is the most electronegative element, and its small atomic radius allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's size. nih.govmdpi.com However, its electronic properties are vastly different.
| Property | Effect of Fluorine Incorporation | Underlying Reason |
|---|---|---|
| Acidity (pKa) | Generally increases the acidity of nearby protons (e.g., N-H in benzimidazole). acs.org | Strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate base. |
| Lipophilicity | Increases, which can enhance membrane permeability. rsc.org | Fluorine is hydrophobic and can mask polar functional groups. |
| Metabolic Stability | Often increases. researchgate.netresearchgate.net | The high bond energy of the C-F bond makes it resistant to metabolic cleavage by enzymes. |
| Dipole Moment | Alters the molecular dipole moment. nih.gov | The high electronegativity of fluorine creates a strong bond dipole. |
| Conformation | Can influence molecular conformation and architecture. mdpi.com | Through steric and electrostatic interactions. |
Overview of Current Research Trajectories Involving Fluorinated Benzimidazole Systems
Current research on fluorinated benzimidazole systems is vibrant and multifaceted, spanning medicinal chemistry, materials science, and physical organic chemistry. Scientists are actively synthesizing novel fluorinated benzimidazole derivatives to explore their potential in various applications. nih.govacgpubs.org These compounds are frequently screened for a range of biological activities, with studies showing that fluorinated derivatives often exhibit enhanced or novel properties compared to their non-fluorinated counterparts. rsc.orgacgpubs.org
One major research trajectory involves the development of new therapeutic agents. For example, fluorinated benzimidazoles have been identified as positive allosteric modulators of the GABA-A receptor, presenting potential new avenues for neurological research. nih.gov Structure-activity relationship (SAR) studies consistently highlight the importance of the position and number of fluorine substituents on the benzimidazole scaffold for optimizing activity. nih.govproquest.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFROEPGMCYBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245807 | |
| Record name | Methyl 7-fluoro-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83431-75-8 | |
| Record name | Methyl 7-fluoro-1H-benzimidazole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83431-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-fluoro-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functional Group Transformations of Methyl 4 Fluoro 1h Benzo D Imidazole 2 Carboxylate
Reactions at the Ester Moiety
The methyl ester group at the 2-position is a primary site for synthetic manipulation, enabling its conversion into other important functional groups such as carboxylic acids, amides, hydrazides, alcohols, and aldehydes. vulcanchem.com
Hydrolysis to Carboxylic Acid Derivatives
The ester functionality of Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid. Alkaline hydrolysis, typically employing aqueous solutions of alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide, is a common and efficient method for this transformation. medcraveonline.comnih.gov
The reaction generally proceeds by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid product. For instance, the hydrolysis of similar benzimidazole (B57391) ester derivatives has been successfully achieved using sodium hydroxide in ethanol (B145695), followed by reflux. medcraveonline.com This transformation is a crucial step in the synthesis of various biologically active molecules, as the resulting carboxylic acid can serve as a precursor for further derivatization, such as amidation. chemicalbook.com
Table 1: General Conditions for Ester Hydrolysis
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Water/Ethanol | Reflux | 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid |
| Potassium Hydroxide (KOH) | Water | Room Temp. or Heat | 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid |
Amidation and Hydrazinolysis for Carboxamide Derivatives
The synthesis of carboxamide derivatives from this compound can be achieved through two primary routes: direct reaction with an amine or via a two-step process involving initial hydrolysis to the carboxylic acid followed by coupling with an amine. Direct amidation of the ester with an amine or its ammonium (B1175870) hydrochloride salt is feasible, often facilitated by a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.net This method is particularly valuable when the corresponding carboxylic acid is unstable. researchgate.net
Alternatively, the more common approach involves converting the ester to the more reactive carboxylic acid, which is then activated and coupled with a primary or secondary amine to form the desired amide. nih.govderpharmachemica.com This two-step process offers broad applicability and allows for the synthesis of a wide array of substituted benzamide (B126) derivatives. nih.gov
Hydrazinolysis, the reaction of the ester with hydrazine (B178648) (N₂H₄), yields the corresponding carbohydrazide, 4-fluoro-1H-benzo[d]imidazole-2-carbohydrazide. This reaction is analogous to amidation and provides a key intermediate for the synthesis of other heterocyclic systems, such as 1,2,4-triazoles. researchgate.net
Table 2: Synthesis of Carboxamide and Carbohydrazide Derivatives
| Reactant | Reagent(s) | Product Type |
|---|---|---|
| This compound | Amine (R-NH₂) | Carboxamide |
| 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid | Amine (R-NH₂), Coupling Agent | Carboxamide |
Reduction to Alcohol or Aldehyde functionalities
The ester group can be reduced to a primary alcohol, (4-fluoro-1H-benzo[d]imidazol-2-yl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. A milder reagent, sodium borohydride (B1222165) (NaBH₄), can also be used, although it often requires higher temperatures, longer reaction times, or the presence of additives to enhance its reactivity towards esters. nih.gov A selective method involves the activation of the carboxylic acid (obtained from hydrolysis) via a mixed anhydride, followed by reduction with NaBH₄, which can proceed rapidly and in excellent yield. nih.gov
Partial reduction of the ester to the corresponding aldehyde, 4-fluoro-1H-benzo[d]imidazole-2-carbaldehyde, is more challenging due to the high reactivity of the aldehyde product, which can be further reduced to the alcohol. This transformation typically requires specialized reagents that can stop the reduction at the aldehyde stage, such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Table 3: Reduction of the Ester Moiety
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to RT |
| Primary Alcohol | Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol, Reflux |
Transformations Involving the Fluorine Atom
The fluorine atom at the 4-position of the benzimidazole ring provides a handle for C-C and C-N bond formation through nucleophilic aromatic substitution or metal-mediated cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom on the benzene (B151609) ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com The benzimidazole moiety itself can act as an electron-withdrawing group, facilitating the attack of a nucleophile. nih.gov
In SNAr reactions, fluorine is often the best leaving group among the halogens due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial, rate-determining nucleophilic attack. youtube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion, leading to the formation of various 4-substituted benzimidazole derivatives. researchgate.net
Table 4: Examples of Nucleophiles for SNAr Reactions
| Nucleophile Class | Example | Product Functional Group |
|---|---|---|
| Amines | Pyrrolidine | 4-(Pyrrolidin-1-yl) derivative |
| Alkoxides | Sodium Methoxide (NaOMe) | 4-Methoxy derivative |
Metal-Mediated Cross-Coupling Reactions (e.g., defluorinative coupling)
While C-F bonds are generally strong and less reactive in traditional cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, recent advancements have enabled their use in such transformations. researchgate.net Defluorinative cross-coupling reactions offer a powerful method for forming new bonds at the previously fluorinated position.
A notable transition-metal-free strategy involves the use of a silylboronate reagent, such as Et₃SiBpin, in cooperation with a strong base like potassium tert-butoxide (KOtBu). nih.gov This system enables the defluorinative cross-coupling of aryl fluorides with secondary amines to form C-N bonds at room temperature. This method is highly selective for the C-F bond and tolerates a range of other functional groups. nih.gov Such modern synthetic methodologies could be applied to this compound for the late-stage functionalization and synthesis of complex derivatives.
Table 5: Example of Defluorinative Cross-Coupling
| Coupling Partner | Reagents | Product Type |
|---|
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene portion of the benzimidazole ring system is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome being dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is determined by the cumulative effects of the fused imidazole (B134444) ring and the fluorine atom.
Fluorine Atom (at C4): Halogens, like fluorine, are a unique class of substituents in EAS. They are deactivating due to a strong negative inductive effect (-I), which withdraws electron density from the ring and slows the rate of substitution compared to benzene. libretexts.org However, they are ortho, para-directors because of a competing, albeit weaker, positive resonance effect (+R) where their lone pairs can donate electron density to the ring. libretexts.org This resonance donation preferentially stabilizes the arenium ion intermediates for attack at the positions ortho (C5) and para (C7) to the fluorine atom.
Fused Imidazole Ring: The imidazole ring, fused to the benzene ring at positions 3a and 7a, acts as an activating group and directs electrophiles to its own ortho and para positions. For the benzene ring, this corresponds to the C5 and C7 positions.
Considering these combined effects, electrophilic attack is strongly directed to the C7 position , which is para to the fluorine atom and effectively ortho to the N1 atom of the imidazole ring. The C5 position is also activated (ortho to fluorine and ortho to N3), but the C7 position is generally favored. Typical electrophilic substitution reactions like nitration and halogenation are expected to yield the 7-substituted product predominantly. organic-chemistry.orgnih.govfrontiersin.orgfrontiersin.org
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing benzimidazole system, further deactivated by the 2-carboxylate group, makes the benzene ring susceptible to nucleophilic aromatic substitution. The fluorine atom at the C4 position is an excellent leaving group in SNAr reactions.
Contrary to what is observed in SN1 and SN2 reactions, fluorine is often a better leaving group than other halogens in SNAr. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex). core.ac.uk The high electronegativity of fluorine strongly polarizes the C4-F bond and stabilizes the negative charge in the intermediate through its powerful inductive effect, thereby lowering the activation energy of this slow step. core.ac.uknih.gov The subsequent loss of the fluoride ion is fast as it restores aromaticity. nih.gov Therefore, this compound is expected to react with various nucleophiles (e.g., amines, alkoxides, thiolates) to afford 4-substituted benzimidazole derivatives. mdpi.comyoutube.comresearchgate.net
N-Alkylation and N-Acylation Reactions at the Imidazole Nitrogen Atoms
The imidazole moiety of the benzimidazole core contains two nitrogen atoms, N1 and N3, which can be functionalized. In the parent compound, a proton can reside on either nitrogen, leading to tautomerism. Deprotonation with a base generates an ambident nucleophile, allowing for subsequent alkylation or acylation at either the N1 or N3 position.
For an unsymmetrical benzimidazole like this compound, alkylation or acylation can lead to a mixture of two regioisomers: the N1- and N3-substituted products. The regiochemical outcome is influenced by several factors:
Steric Effects: The fluorine atom at the C4 position is adjacent to the N3 atom. This proximity creates significant steric hindrance, making the N3 position less accessible to incoming electrophiles. Consequently, reactions tend to favor substitution at the less hindered N1 position . otago.ac.nz
Electronic Effects: The electron-withdrawing fluorine atom can influence the nucleophilicity of the adjacent N3 atom. However, steric hindrance is generally the dominant factor in directing substitution away from this position. otago.ac.nz The methyl carboxylate group at C2 also influences the electron density of both nitrogens.
Thermodynamic vs. Kinetic Control: The N1-substituted isomer is often the thermodynamically more stable product, while the N3-substituted isomer can sometimes be formed as the kinetic product under specific conditions. beilstein-journals.org
The ratio of N1 to N3 substitution can be manipulated by carefully choosing the reaction conditions. Key variables include the base, solvent, and the nature of the alkylating or acylating agent. beilstein-journals.orgnih.gov
| Condition | Effect on Regioselectivity | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH) in aprotic, non-polar solvents (e.g., THF) often favor N1 substitution . Weaker bases (e.g., K₂CO₃) in polar solvents (e.g., DMF) can sometimes lead to mixtures or favor the thermodynamic product. | Strong bases fully deprotonate the imidazole, and in non-coordinating solvents, the reaction is often under kinetic control, favoring attack at the sterically more accessible N1 site. Weaker bases and polar solvents can allow for equilibration, leading to the more stable isomer. |
| Solvent | Aprotic, non-polar solvents like THF or Toluene typically favor N1 substitution . Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, potentially influencing the reactivity of the benzimidazolide (B1237168) anion and leading to different isomer ratios. | Solvent polarity affects the dissociation of the ion pair formed after deprotonation and can influence which nitrogen atom is more nucleophilic. |
| Alkylating Agent | Bulky alkylating agents (e.g., isopropyl iodide, benzyl (B1604629) bromide) will strongly favor substitution at the sterically unencumbered N1 position . Less bulky agents (e.g., methyl iodide) may show slightly lower regioselectivity but still predominantly favor N1. | Increased steric bulk of the electrophile amplifies the steric hindrance effect of the 4-fluoro substituent. |
| Counter-ion | The nature of the cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence regioselectivity through chelation or differing ion-pair tightness, though this is more pronounced in systems with potential chelating groups. nih.gov | Different cations can coordinate differently with the benzimidazolide anion, potentially altering the accessibility of the N1 and N3 positions. |
Oxidation and Reduction Chemistry of the Benzimidazole Ring System
The benzimidazole ring is a robust aromatic system, generally resistant to both oxidation and reduction under mild conditions. However, under more forcing conditions, transformations can occur at the benzene ring, the imidazole ring, or the ester functional group.
Oxidation: The benzimidazole core is relatively stable to oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) under harsh conditions tend to cause degradation of the benzene ring rather than the imidazole moiety. researchgate.netrsc.orgorganic-chemistry.orgnih.govderpharmachemica.com This can lead to the formation of imidazole-4,5-dicarboxylic acids, indicating the cleavage of the carbocyclic part of the molecule. The ester group is generally stable to these conditions.
Reduction:
Catalytic Hydrogenation: The benzene ring of the benzimidazole system can be reduced to a tetrahydrobenzimidazole derivative via catalytic hydrogenation (e.g., H₂/PtO₂ or Rh/C) under high pressure. dergi-fytronix.com The ester group at the C2 position is typically unaffected by these conditions. Selective hydrogenation of esters usually requires specialized catalysts, such as supported Rhenium. rsc.org
Chemical Reduction: The methyl carboxylate group is susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the ester into a primary alcohol, yielding (4-fluoro-1H-benzo[d]imidazol-2-yl)methanol. The aromatic benzimidazole core is typically inert to hydride reducing agents.
Cycloaddition Reactions and Pericyclic Processes Involving the Heterocyclic Ring
While the aromatic benzimidazole ring does not typically participate in pericyclic reactions like the Diels-Alder reaction as a diene, its imidazole portion can be involved in certain cycloaddition processes, most notably 1,3-dipolar cycloadditions. nih.govmdpi.comnih.gov
The most common pathway involves the N-alkylation of the benzimidazole, followed by deprotonation of the C2-substituent (if it has an acidic proton) or an N-alkyl group to form a benzimidazolium ylide. This ylide is a 1,3-dipole that can readily react with various dipolarophiles (e.g., alkynes, alkenes) in a [3+2] cycloaddition reaction. nih.govresearchgate.net This process, often referred to as the Huisgen cycloaddition, is a powerful method for constructing new five-membered rings fused to the benzimidazole scaffold.
For this compound, this would first require N-alkylation at either N1 or N3. If an N-alkyl group with an α-methylene that can be deprotonated is introduced (e.g., an N-phenacyl group), a benzimidazolium ylide can be generated. This ylide would then react with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a complex polycyclic system. researchgate.net
Another relevant cycloaddition is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). If the benzimidazole is functionalized with either an azide (B81097) or an alkyne group (e.g., via N-alkylation with propargyl bromide), it can undergo a highly efficient [3+2] cycloaddition with a corresponding reaction partner to form a triazole-linked benzimidazole derivative.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules. A multi-nuclear and multi-dimensional approach is employed to unambiguously determine the connectivity and spatial arrangement of atoms within Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis for Proton Environments
The ¹H-NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the methyl ester protons. The aromatic region will display a complex splitting pattern due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.
The protons on the benzene (B151609) ring (H-5, H-6, and H-7) will resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The fluorine substituent at the C-4 position will induce characteristic splitting patterns. Specifically, H-5 will likely appear as a doublet of doublets due to coupling with H-6 and the fluorine atom. H-6 is expected to be a triplet (or a more complex multiplet) from coupling to H-5 and H-7. H-7 will likely be a doublet, coupling with H-6.
The N-H proton of the imidazole moiety is expected to appear as a broad singlet at a significantly downfield chemical shift, potentially above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The exact chemical shift can be sensitive to solvent and concentration. The methyl protons of the ester group (-OCH₃) will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Expected ¹H-NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| N-H | > 10.0 | br s | - |
| H-7 | ~7.5 - 7.8 | d | JH7-H6 = ~8.0 |
| H-6 | ~7.2 - 7.5 | t or ddd | JH6-H7 = ~8.0, JH6-H5 = ~8.0, JH6-F = ~2.0 |
| H-5 | ~7.0 - 7.3 | dd | JH5-H6 = ~8.0, JH5-F = ~9.0 |
| -OCH₃ | ~3.9 | s | - |
Note: The presented data is a prediction based on the analysis of structurally similar compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework
The ¹³C-NMR spectrum will provide crucial information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the nine carbon atoms in unique electronic environments. The carbonyl carbon of the ester group is expected to resonate at the most downfield position, typically in the range of δ 160-170 ppm.
The aromatic and heterocyclic carbons will appear in the δ 100-150 ppm region. The carbon atom directly attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent and the fused imidazole ring. The C-2 carbon, attached to the ester group and two nitrogen atoms, will have a characteristic downfield shift. The methyl carbon of the ester group will be observed in the upfield region, typically around δ 50-55 ppm.
Expected ¹³C-NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C=O | ~165 | s |
| C-2 | ~145 | s |
| C-7a | ~140 | s |
| C-3a | ~135 | d (JCF ≈ 10-15 Hz) |
| C-5 | ~125 | s |
| C-6 | ~120 | d (JCF ≈ 5-10 Hz) |
| C-7 | ~115 | s |
| C-4 | ~150 | d (¹JCF ≈ 240-260 Hz) |
| -OCH₃ | ~53 | s |
Note: The presented data is a prediction based on the analysis of structurally similar compounds. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Environments and Coupling
¹⁹F-NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F-NMR spectrum. The chemical shift will be indicative of the electronic environment of the fluorine atom attached to the aromatic ring. For a fluorine atom on a benzene ring, the chemical shift is typically observed in the range of δ -110 to -140 ppm (relative to CFCl₃). The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons, primarily H-5.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. Cross-peaks will be observed between H-5 and H-6, and between H-6 and H-7, confirming their connectivity in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will allow for the definitive assignment of the protonated aromatic carbons (C-5, C-6, and C-7) and the methyl carbon by correlating their signals to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations are expected from the -OCH₃ protons to the carbonyl carbon and C-2. The N-H proton may show correlations to C-2, C-7a, and C-3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY can be used to confirm the regiochemistry of the fluorine substituent. For example, an NOE correlation between the N-H proton and H-7 would support the proposed structure.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Analysis of Characteristic Functional Group Absorptions (e.g., C=O, N-H, C-F)
The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.
N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. The broadness is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group (C=O) is expected in the region of 1720-1740 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic ring will give rise to several bands in the 1450-1650 cm⁻¹ region.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹. This is a characteristic band for aryl fluorides.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200-3400 | Medium, Broad |
| Aromatic C-H stretch | 3000-3100 | Weak to Medium |
| Aliphatic C-H stretch | 2850-2960 | Weak to Medium |
| C=O stretch (ester) | 1720-1740 | Strong |
| C=N / C=C stretch | 1450-1650 | Medium to Strong |
| C-F stretch | 1200-1300 | Strong |
Note: The presented data is a prediction based on the analysis of structurally similar compounds. Actual experimental values may vary.
Investigation of Intermolecular Hydrogen Bonding Networks
The structural arrangement and solid-state packing of this compound are significantly influenced by intermolecular hydrogen bonds. In related benzimidazole (B57391) structures, the imidazole N-H group typically acts as a hydrogen bond donor, while the nitrogen atom at position 3 and the oxygen atoms of the carboxylate group can serve as acceptors. These interactions often lead to the formation of defined supramolecular structures, such as chains or sheets. nih.govnih.gov For instance, in the crystal structure of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, molecules are linked by N-H···N hydrogen bonds to form chains. nih.gov A detailed investigation into this compound would be necessary to determine the specific hydrogen bonding patterns, including donor-acceptor distances and angles, which govern its crystal packing.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and probing the structural connectivity of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a precise measurement of a molecule's mass, which can unequivocally confirm its elemental composition. For this compound (C9H7FN2O2), the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to align closely with this calculated value, providing strong evidence for the compound's identity. For example, the related compound 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole was confirmed by an HRMS measurement of its molecular ion [M+H]+, which was found to be 225.1040, consistent with the calculated value of 225.1039 for C11H14FN2O2. mdpi.com A similar analysis for the title compound would provide definitive confirmation of its molecular formula.
Elucidation of Fragmentation Pathways to Confirm Structural Connectivity
Tandem mass spectrometry (MS/MS) experiments are employed to fragment the parent molecule and analyze the resulting product ions. The observed fragmentation pattern offers a roadmap of the molecule's structural framework. For benzimidazole derivatives, fragmentation often involves the loss of small molecules from substituents or cleavage of the ring systems. nih.gov In the case of this compound, characteristic fragmentation pathways would likely include:
Loss of the methoxy (B1213986) group (-OCH3) from the ester.
Loss of the entire methyl ester group (-COOCH3) .
Cleavage events involving the benzimidazole ring system .
Systematic analysis of these fragmentation pathways, often supported by isotopic labeling or comparison with related structures, allows for the unambiguous confirmation of the connectivity of the fluoro-substituted benzene ring, the imidazole core, and the methyl carboxylate group. wvu.edu
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A crystallographic study of a suitable single crystal of this compound would yield fundamental data about its solid-state architecture. This includes identifying its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For example, a study on the related compound 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine revealed its crystal structure and unit cell parameters through such analysis. mdpi.com This foundational data is essential for any detailed structural discussion.
| Crystallographic Parameter | Description |
| Crystal System | The class of symmetry of the crystal lattice (e.g., Orthorhombic, Monoclinic). |
| Space Group | The specific symmetry group of the crystal. |
| a, b, c | The lengths of the unit cell edges (in Ångströms, Å). |
| α, β, γ | The angles between the unit cell edges (in degrees, °). |
| V | The volume of the unit cell (in ų). |
| Z | The number of molecules per unit cell. |
Note: Specific experimental data for this compound is required to populate this table.
Precise Bond Lengths, Bond Angles, and Torsional Angles
The primary output of an X-ray crystal structure determination is the precise coordinates of each atom, from which exact bond lengths, bond angles, and torsional angles can be calculated. This data provides invaluable insight into the molecular geometry. For instance, it would confirm the planarity of the benzimidazole ring system and describe the orientation of the methyl carboxylate group relative to the ring. In a study of a different benzimidazole derivative, the dihedral angle between the benzimidazole and pyrimidine (B1678525) mean planes was determined to be 84.11 (3)°. nih.gov Similar detailed geometric parameters for this compound would be obtained from a crystallographic analysis.
| Structural Parameter | Description |
| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-F, C=O, N-H). |
| Bond Angles (°) | The angles formed by three connected atoms. |
| Torsional Angles (°) | The dihedral angles that describe the conformation around a chemical bond. |
Note: Specific experimental data for this compound is required to populate this table.
Analysis of Crystal Packing and Supramolecular Synthons (e.g., C-F…π interactions, hydrogen bonding motifs)
The crystal structure and packing of this compound are governed by a variety of intermolecular interactions that dictate the three-dimensional supramolecular architecture. The presence of a fluorine atom, hydrogen bond donors (N-H) and acceptors (N, C=O), and aromatic rings gives rise to a complex network of non-covalent forces.
Hydrogen Bonding Motifs: The benzimidazole core is capable of forming robust hydrogen bonds, which are primary determinants of the crystal packing. semanticscholar.orgresearchgate.net The N-H group of the imidazole ring acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom serves as an acceptor. semanticscholar.org This typically leads to the formation of strong N-H···N hydrogen bonds, which can link molecules into chains or tapes. researchgate.netnih.gov Furthermore, the carbonyl oxygen of the methyl carboxylate group is a potent hydrogen bond acceptor, potentially engaging in N-H···O interactions. These interactions, along with weaker C-H···O and C-H···N bonds, contribute significantly to the stability of the crystal lattice. rsc.org
The following table summarizes the key supramolecular synthons expected to be present in the crystal structure of this compound.
| Supramolecular Synthon | Description | Potential Role in Crystal Packing |
|---|---|---|
| N-H···N Hydrogen Bond | Interaction between the imidazole N-H donor and the imine nitrogen acceptor of an adjacent molecule. | Formation of robust chains or dimeric motifs. semanticscholar.orgnih.gov |
| N-H···O Hydrogen Bond | Interaction between the imidazole N-H donor and the carbonyl oxygen of the ester group. | Cross-linking of primary motifs, contributing to higher-dimensional networks. |
| C-F···π Interaction | Interaction between the electronegative fluorine atom and the π-electron cloud of a neighboring aromatic ring. | Stabilizes packing and influences the orientation of molecules. mdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the formation of columnar or layered structures. rsc.org |
| C-H···F/C-H···O Interactions | Weak hydrogen bonds involving aromatic or methyl C-H donors. | Provide additional stabilization to the overall 3D architecture. mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of this compound. The absorption of UV-Vis light by the molecule corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.
The primary chromophore in this compound is the conjugated benzimidazole system. nih.govresearchgate.net The fusion of the benzene and imidazole rings creates an extended π-electron system that is responsible for the characteristic absorption bands in the UV region. acs.org The electronic absorption spectra of benzimidazole derivatives typically display strong absorption bands arising from π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. nih.govresearchgate.net Weaker bands resulting from n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, may also be observed. researchgate.net
The presence of the methyl carboxylate group at the 2-position and the fluorine atom at the 4-position can modulate the electronic properties and thus the absorption spectrum. These substituents can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths compared to the parent benzimidazole chromophore. nih.gov Computational studies using methods like Density Functional Theory (DFT) are often employed to complement experimental UV-Vis data, helping to assign the observed electronic transitions and understand the nature of the molecular orbitals involved. nih.govacs.org
The table below presents typical UV-Vis absorption data for related benzimidazole structures, providing an expected range for the absorption maxima of the title compound.
| Compound | Solvent | Absorption Maxima (λmax) | Attributed Electronic Transition |
|---|---|---|---|
| Imidazole | Not Specified | 217 nm | π → π researchgate.net |
| Benzimidazole | Not Specified | 276 nm | π → π researchgate.net |
| Imidazole-2-carboxaldehyde | Not Specified | 270-300 nm | Not Specified researchgate.net |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the proposed molecular formula to confirm its accuracy and the purity of the sample.
For this compound, the empirical and molecular formula is C₉H₇FN₂O₂. The theoretical elemental composition is calculated based on the atomic masses of its constituent atoms. The confirmation of this formula is achieved when the experimentally determined percentages closely match the calculated values, typically within a standard deviation of ±0.4%. researchgate.net This agreement provides strong evidence for the successful synthesis and isolation of the target compound. nih.gov
The following table details the calculated theoretical elemental composition for the compound and provides a column for typical experimental results that would be expected to confirm the structure.
| Element | Symbol | Theoretical Mass % | Typical Experimental Mass % |
|---|---|---|---|
| Carbon | C | 55.68% | 55.60% - 55.75% |
| Hydrogen | H | 3.63% | 3.60% - 3.70% |
| Nitrogen | N | 14.43% | 14.40% - 14.50% |
Computational and Theoretical Investigations of Methyl 4 Fluoro 1h Benzo D Imidazole 2 Carboxylate
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
Intramolecular Tautomerism and Isomerization Pathways
Benzimidazole (B57391) systems are known to exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. In the case of Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate, two principal tautomeric forms are conceivable: the 4-fluoro and the 7-fluoro tautomers. These arise from the proton residing on either the N1 or N3 atom.
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities of these tautomers and the energy barriers associated with their interconversion. The position of the fluorine atom and the methyl carboxylate group significantly influences the electron density distribution within the benzimidazole core, thereby affecting the stability of each tautomer.
The isomerization pathway between these tautomers is generally considered to be a proton transfer reaction. Theoretical calculations can map the potential energy surface of this process, identifying the transition state structure for the proton migration. The energy of this transition state determines the activation energy for the tautomerization. It is generally understood that benzimidazoles with a hydrogen atom on the N-1 position can readily tautomerize. nih.gov
Table 1: Theoretical Relative Energies of Tautomers
| Tautomer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Tautomer 1 | 4-fluoro-1H-benzo[d]imidazole-2-carboxylate | 0 (Reference) |
Note: The actual energy difference is highly dependent on the computational method and solvent model used. The table illustrates the concept rather than presenting definitive experimental values.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides deep insights into the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the determination of reaction energy profiles. The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid derivative.
The formation of the benzimidazole ring is a multi-step process. A common synthetic route involves the reaction of 3-fluoro-1,2-phenylenediamine with a derivative of oxalic acid, followed by esterification. Key steps that can be modeled include the initial nucleophilic attack of an amino group on a carbonyl carbon, subsequent dehydration to form the imidazole ring, and the final esterification.
For each of these steps, computational methods can be used to locate the transition state structure. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
By calculating the energies of the reactants, transition states, and products, a detailed potential energy surface for the entire reaction pathway can be constructed. The difference in energy between the reactants and the transition state for each step represents the activation energy barrier.
Table 2: Calculated Activation Energies for a Postulated Synthetic Pathway
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | Nucleophilic attack | Value dependent on specific reactants and model |
| Step 2 | Dehydration/Cyclization | Value dependent on specific intermediates and model |
These calculated energy barriers are crucial for understanding the kinetics of the reaction. According to transition state theory, the rate of a reaction is exponentially dependent on the activation energy. Therefore, computational predictions of energy barriers can be used to estimate reaction rates and identify the rate-determining step of the synthesis. DFT calculations have been shown to be a valuable tool for investigating molecular properties and reaction mechanisms. nih.gov
Quantitative Structure-Reactivity and Structure-Property Relationship (QSPR) Studies
QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its properties or reactivity. These models are invaluable in medicinal chemistry for predicting the characteristics of new molecules without the need for their synthesis and testing.
The introduction of a fluorine atom into the benzimidazole ring of this compound has profound effects on its electronic properties, which in turn influence its reactivity and potential biological activity. Fluorine is a highly electronegative atom, and its presence can significantly alter the pKa, lipophilicity, and metabolic stability of the molecule. researchgate.net
QSPR models can be developed to quantify these effects. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.
By correlating these descriptors with experimentally determined properties (such as reaction rates or binding affinities to a biological target) for a series of related compounds, a predictive QSPR model can be built. For this compound, a QSPR study would likely focus on how the position of the fluorine atom influences key properties. For instance, the electron-withdrawing nature of fluorine is expected to lower the pKa of the benzimidazole NH group, which can affect its interaction with biological targets. mdpi.com Furthermore, fluorine substitution can impact the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions. mdpi.com
Table 3: Selected Molecular Descriptors for QSPR Analysis
| Descriptor | Description | Predicted Influence of 4-Fluoro Substitution |
|---|---|---|
| pKa | Acidity of the N-H proton | Decrease |
| LogP | Lipophilicity | Increase |
| Dipole Moment | Polarity of the molecule | Altered magnitude and direction |
Strategic Applications As a Synthetic Precursor and Chemical Reagent
Building Block in Complex Molecule Synthesis
Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate serves as a fundamental building block for the construction of more elaborate and functionally diverse molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This reactivity is crucial in the synthesis of novel compounds with potential therapeutic applications.
For instance, the general benzimidazole-4-carboxamide scaffold has been utilized in the design of novel poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. nih.gov The synthetic strategy often involves the initial construction of a substituted benzimidazole (B57391) core, followed by modification of the carboxamide group to explore structure-activity relationships. nih.gov While not a direct example using the fluoro-substituted title compound, this research highlights the importance of the benzimidazole carboxylate framework in constructing complex and biologically relevant molecules.
Furthermore, the synthesis of novel 1H-benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I demonstrates the utility of the benzimidazole core in creating complex structures. acs.orgnih.gov These synthetic approaches often involve multi-step sequences where the initial benzimidazole structure is progressively elaborated with various functional groups to achieve the desired molecular complexity and biological activity. acs.orgnih.gov
Scaffold for Library Generation in Medicinal Chemistry Research
In medicinal chemistry, the generation of compound libraries around a central scaffold is a key strategy for drug discovery. This compound provides a rigid and versatile scaffold for the creation of such libraries. The amenability of the ester functional group to a variety of chemical transformations allows for the introduction of diverse substituents, leading to a wide array of analogues.
A study on the synthesis of novel benzimidazole derivatives as potent urease inhibitors showcases this application. nih.gov In this research, a series of 2-substituted-5-fluoro-1H-benzo[d]imidazole derivatives were synthesized, demonstrating how the core benzimidazole structure can be systematically modified to generate a library of compounds for biological screening. nih.gov
Similarly, the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a promising template for the development of metabolically robust positive allosteric modulators of the GABA-A receptor. acs.orgnih.gov Researchers synthesized a library of these compounds to investigate their structure-activity relationships, highlighting the utility of the fluorinated benzimidazole core in generating focused compound libraries for neurological research. acs.orgnih.gov The generation of these libraries often employs combinatorial chemistry principles to efficiently create a large number of diverse yet structurally related molecules. nih.gov
| Library Type | Scaffold | Synthetic Strategy | Purpose |
| Urease Inhibitors | 5-Fluoro-1H-benzo[d]imidazole | Systematic modification of substituents | Discovery of novel enzyme inhibitors |
| GABA-A Modulators | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Generation of diverse analogues | Neurological drug discovery |
Development of New Synthetic Methodologies
The synthesis of derivatives of this compound often necessitates the development and optimization of new synthetic methods. The construction of the benzimidazole ring system itself can be achieved through various means, including the condensation of o-phenylenediamines with carboxylic acids or their derivatives under different reaction conditions. acs.org
For example, the synthesis of novel fused heterocyclic compounds bearing a benzo acs.orgnih.govimidazo[1,2-d] acs.orgnih.govmdpi.comtriazine core utilized 2-(halogenated alkyl)-1H-benzo[d]imidazoles as key intermediates. mdpi.com This work demonstrates how a simple benzimidazole starting material can be used to develop new synthetic routes to more complex, fused heterocyclic systems.
Furthermore, the synthesis of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazole-6-carboxylates showcases a multi-step synthetic methodology where the initial benzimidazole is a crucial intermediate. acs.org Such synthetic explorations contribute to the broader field of organic chemistry by providing new tools and strategies for the construction of complex molecules. The development of efficient and novel synthetic routes is a continuous effort in chemical research, with compounds like this compound serving as valuable starting points for these investigations. wisdomlib.org
Role in Material Science Precursor Development
The application of benzimidazole derivatives is not limited to the life sciences; they are also emerging as important precursors in material science. The rigid, aromatic structure of the benzimidazole core, combined with its ability to coordinate with metal ions, makes it an attractive building block for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers.
MOFs are crystalline porous materials with a wide range of applications, including gas storage and separation. The synthesis of novel MOFs has been reported using 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) as an organic linker. mdpi.com This demonstrates the potential of benzimidazole-containing molecules to self-assemble with metal ions to form highly ordered, porous structures. While this example does not use the title compound directly, the carboxylic acid derivative of this compound could potentially be used as a linker in MOF synthesis. The preparation of MOFs can be achieved through various methods, including hydrothermal and microwave-assisted synthesis. nih.govgoogle.com
In the realm of polymer science, imidazole-based monomers have been synthesized and used in copolymerization studies. researchgate.net For instance, new imidazole-based monomers have been copolymerized with methyl methacrylate (B99206) to create polymers with enhanced thermal stability. researchgate.net The presence of the fluorine atom in this compound could impart unique properties, such as hydrophobicity and altered electronic characteristics, to the resulting polymers. researchgate.net
| Material Type | Role of Benzimidazole Derivative | Potential Application |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas storage and separation |
| Coordination Polymers | Ligand | Luminescence, catalysis |
| Functional Polymers | Monomer | High-performance materials |
Future Research Directions and Challenges in Fluorinated Benzimidazole 2 Carboxylate Chemistry
Development of Highly Sustainable and Atom-Economical Synthetic Pathways
The synthesis of complex organic molecules, including fluorinated benzimidazoles, has traditionally relied on methods that are often resource-intensive and generate significant chemical waste. A major future challenge lies in the development of synthetic pathways that are not only efficient but also environmentally benign. This involves adhering to the principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and minimizing the use of hazardous solvents and reagents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals. researchgate.netclockss.org It offers several advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles due to uniform heating. researchgate.net The application of microwave irradiation to the synthesis of fluorinated benzimidazoles from nitriles and o-phenylenediamines has been shown to be a highly efficient method. clockss.org Future research will likely focus on expanding the scope of microwave-assisted reactions to encompass a wider range of fluorinated starting materials and to enable the construction of more complex benzimidazole-2-carboxylate derivatives.
Another key area of development is the use of solvent-free reaction conditions or the replacement of traditional organic solvents with greener alternatives like water or ionic liquids. nih.govmdpi.com The condensation of o-phenylenediamines with aldehydes, a common method for benzimidazole (B57391) synthesis, can often be performed under solvent-free conditions, thereby reducing volatile organic compound (VOC) emissions. rsc.orgvinhuni.edu.vn Research into solid-supported catalysts and grinding techniques further contributes to the reduction of solvent use. researchgate.netrsc.org
The table below summarizes some sustainable approaches for the synthesis of benzimidazole derivatives, which can be adapted for fluorinated analogs.
| Synthetic Approach | Key Features | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. | Rapid reaction times, higher yields, improved purity. researchgate.net |
| Solvent-Free Reactions | Reactions are conducted without a solvent medium. | Reduced waste, lower environmental impact, simplified workup. vinhuni.edu.vn |
| Catalysis with Nanomaterials | Employs nanocatalysts (e.g., metal oxides). | High catalytic activity, recyclability, mild reaction conditions. nih.gov |
| Use of Green Solvents | Utilizes environmentally friendly solvents like water or ethanol (B145695). | Reduced toxicity and environmental persistence. nih.gov |
Future efforts will focus on combining these strategies to create truly sustainable and atom-economical routes to compounds like Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate. The development of recyclable catalysts and continuous flow processes will also be crucial for translating these green methodologies to industrial-scale production. nih.gov
Exploration of Asymmetric Synthesis Methodologies for Chiral Analogs
Chirality plays a pivotal role in the biological activity of molecules, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The development of methods for the asymmetric synthesis of chiral fluorinated benzimidazoles is therefore a critical area of research. While the parent benzimidazole scaffold is achiral, the introduction of stereocenters on substituents or the creation of atropisomers (axially chiral molecules) can lead to potent and selective bioactive compounds. acs.org
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. mdpi.comresearchgate.net Chiral guanidines derived from benzimidazoles, for instance, have been successfully employed as organocatalysts in enantioselective amination reactions. mdpi.com Similarly, chiral 2-aminobenzimidazole derivatives can catalyze asymmetric transformations through hydrogen bonding interactions. researchgate.net The future direction in this field involves designing new chiral benzimidazole-based catalysts and applying them to the synthesis of chiral fluorinated benzimidazole-2-carboxylates. This could involve the asymmetric functionalization of the benzimidazole core or its substituents.
Another promising approach is the use of chiral ligands in metal-catalyzed reactions. acs.org For example, palladium-catalyzed asymmetric Buchwald-Hartwig reactions have been used to synthesize benzimidazole-aryl N-C atropisomers with excellent stereocontrol. acs.org The challenge lies in developing catalyst systems that are effective for the specific substrates required for the synthesis of fluorinated benzimidazole-2-carboxylate analogs.
| Asymmetric Strategy | Catalyst Type | Key Transformation |
| Organocatalysis | Chiral Benzimidazole-derived Guanidines | Enantioselective α-amination of 1,3-dicarbonyl compounds. mdpi.com |
| Organocatalysis | Chiral 2-Aminobenzimidazoles | Asymmetric α-chlorination of 1,3-dicarbonyl compounds. researchgate.net |
| Metal Catalysis | Palladium with Chiral Ligands (e.g., BINAP) | Asymmetric Buchwald-Hartwig reaction for N-C atropisomers. acs.org |
| Brønsted Acid Catalysis | Chiral Cyclic Phosphoric Acids | Asymmetric synthesis of dihydroquinazolinones. researchgate.net |
The synthesis of enantiomerically pure chiral fluorinated benzimidazole-2-carboxylates remains a significant challenge. Future research will need to focus on the development of novel chiral catalysts and synthetic methodologies that are both highly enantioselective and broadly applicable to a range of fluorinated substrates.
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is fundamental to the optimization of existing synthetic methods and the discovery of new transformations. For the synthesis of fluorinated benzimidazoles, detailed mechanistic studies can provide insights into the roles of catalysts, the nature of intermediates, and the factors that control regioselectivity and stereoselectivity.
Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ spectroscopy) are invaluable for these studies. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy can provide structural information about species present in the reaction mixture at any given time.
For example, in the synthesis of benzimidazoles via the condensation of o-phenylenediamines and aldehydes, in situ monitoring could help to identify the key imine intermediate and understand how the catalyst activates it for cyclization. rsc.orgvinhuni.edu.vn By observing the rates of formation and consumption of intermediates under different conditions (e.g., temperature, catalyst loading, solvent), a detailed kinetic profile of the reaction can be constructed. This information is crucial for optimizing reaction conditions to maximize yield and minimize side products.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool to experimental studies. acs.org DFT calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict spectroscopic properties that can be compared with experimental data. acs.org The combination of in situ spectroscopic studies and DFT calculations provides a powerful approach for elucidating complex reaction mechanisms.
Future research in this area will likely involve the application of more advanced in situ techniques, such as stopped-flow spectroscopy for studying very fast reactions, and the development of more accurate computational models that can handle the complexities of real reaction systems, including solvent effects and the influence of fluorine substituents on reactivity. acs.org
Integration of Machine Learning and AI in Synthetic Route Design and Optimization
The field of organic synthesis is beginning to be transformed by the integration of machine learning (ML) and artificial intelligence (AI). beilstein-journals.org These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about the outcomes of new reactions. For the synthesis of complex molecules like fluorinated benzimidazole-2-carboxylates, ML and AI can play a crucial role in both the design of novel synthetic routes and the optimization of reaction conditions.
One of the key applications of ML is in computer-aided synthesis planning (CASP). beilstein-journals.org Retrosynthesis models based on ML can suggest potential synthetic pathways for a target molecule by working backward from the product to simpler starting materials. beilstein-journals.org These models can learn from the millions of reactions reported in the chemical literature and propose routes that a human chemist might not have considered.
Another important application is the prediction and optimization of reaction conditions. ML models can be trained on datasets that include information about reactants, products, catalysts, solvents, temperatures, and yields. beilstein-journals.org These models can then be used to predict the optimal conditions for a new reaction, thereby reducing the amount of time and resources spent on experimental optimization. For instance, an ML model could suggest the best catalyst and solvent combination to maximize the yield of this compound from a given set of starting materials.
| AI/ML Application | Description | Potential Impact on Benzimidazole Synthesis |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes to a target molecule. | Discovery of novel and more efficient pathways to complex fluorinated benzimidazoles. beilstein-journals.org |
| Reaction Condition Optimization | ML models predict optimal catalysts, solvents, and temperatures. | Faster and more efficient optimization of reaction yields and selectivities. beilstein-journals.org |
| Property Prediction | Models predict physicochemical and biological properties (e.g., ADMET). | Early-stage identification of promising drug candidates, reducing late-stage failures. frontiersin.org |
| High-Throughput Experimentation | AI guides the design of experiments in automated robotic systems. | Accelerated discovery and optimization of new reactions and catalysts. youtube.com |
Discovery of Novel Reactivity Patterns and Functional Group Interconversions
While much of the research on fluorinated benzimidazoles has focused on their synthesis and biological activity, there is still much to be learned about their fundamental chemical reactivity. The presence of a fluorine atom on the benzene (B151609) ring and a carboxylate group on the imidazole (B134444) ring of this compound creates a unique electronic landscape that can lead to novel reactivity patterns.
Future research should explore the selective functionalization of the benzimidazole core. For example, can new methods be developed for the direct C-H functionalization of the benzene or imidazole rings, allowing for the introduction of new substituents without the need for pre-functionalized starting materials? The electron-withdrawing nature of the fluorine atom and the carboxylate group will undoubtedly influence the regioselectivity of such reactions. acgpubs.org
The interconversion of the methyl carboxylate group into other functional groups is another area ripe for exploration. For instance, conversion to amides, hydroxamic acids, or other functionalities could lead to new classes of compounds with different biological activities. The development of mild and selective methods for these transformations will be key.
Furthermore, the fluorine atom itself can participate in interesting chemical transformations. For example, nucleophilic aromatic substitution (SNAr) reactions could potentially be used to replace the fluorine atom with other substituents, although the conditions required for such reactions on the electron-rich benzimidazole ring system would need to be carefully investigated.
The exploration of the photochemical and electrochemical properties of fluorinated benzimidazoles could also lead to the discovery of novel reactivity. These techniques can generate highly reactive intermediates that may undergo transformations not accessible under thermal conditions.
By systematically investigating the reactivity of the fluorinated benzimidazole-2-carboxylate scaffold, chemists can unlock new synthetic strategies and create a diverse range of new molecules for applications in medicine and materials science. This fundamental research is essential for expanding the chemical space accessible from this important heterocyclic core.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 4-fluoro-1H-benzo[d]imidazole-2-carboxylate, and how do reaction conditions impact yield?
- Answer : The compound is typically synthesized via condensation reactions of fluorinated benzoic acid derivatives with imidazole precursors. For example, methyl 2,3-diamino-4-fluorobenzoate can react with carbonyl-containing reagents under acidic or catalytic conditions to form the benzimidazole core. Solvent choice (e.g., THF, dioxane) and catalysts (e.g., MnO₂, Ru complexes) significantly affect yield and purity. Evidence from fluorinated benzimidazole syntheses shows that optimized conditions (e.g., 50°C, 5.5 hours) achieve ~70–85% yields .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorine integration. Infrared (IR) spectroscopy identifies carbonyl (C=O) and N-H stretching vibrations. High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC ensures purity (>95%). These methods align with protocols used for structurally analogous fluorinated benzimidazoles .
Advanced Research Questions
Q. How can computational docking studies guide the design of this compound derivatives for EGFR inhibition?
- Answer : Molecular docking tools (e.g., AutoDock Vina) predict binding modes by simulating interactions between the fluorinated benzimidazole core and EGFR's kinase domain. Substituent effects (e.g., electron-withdrawing fluorine) can be modeled to optimize hydrogen bonding with key residues (e.g., Met793). Studies on 2-phenyl-benzimidazole derivatives demonstrate that docking scores correlate with in vitro IC₅₀ values, enabling prioritization of synthetic targets .
Q. What strategies resolve crystallographic ambiguities in fluorinated benzimidazole derivatives?
- Answer : Single-crystal X-ray diffraction refined via SHELX software (e.g., SHELXL) resolves conformational uncertainties. For example, fluorine's electron density and torsional angles can be precisely mapped. A monoclinic P2₁/c space group (as seen in related imidazole crystals) aids in modeling non-covalent interactions, such as π-stacking or halogen bonding .
Q. How do researchers address contradictions between in silico predictions and experimental bioactivity data?
- Answer : Discrepancies may arise from synthetic impurities or unaccounted pharmacokinetic factors. Orthogonal validation methods include:
- Synthetic Reproducibility : Repeating reactions under inert atmospheres to exclude oxidation byproducts.
- ADMET Profiling : Assessing solubility, metabolic stability, and membrane permeability (e.g., via Caco-2 assays) to rule out false negatives .
- Dose-Response Studies : Testing multiple concentrations to confirm dose-dependent trends .
Q. What role does fluorine substitution play in modulating the compound’s electronic and steric properties?
- Answer : Fluorine's electronegativity enhances the carboxylate group's electrophilicity, influencing reactivity in nucleophilic substitutions. Steric effects are minimal due to fluorine's small atomic radius, but its position (e.g., para vs. meta on the benzimidazole ring) can alter π-π stacking interactions. Comparative studies of 4-fluoro vs. 5-fluoro analogs show distinct logP values and binding affinities .
Key Recommendations for Researchers
- Prioritize regioselective fluorination using directed ortho-metalation or catalytic C-H activation.
- Validate computational models with crystallographic data to avoid over-reliance on docking scores.
- Screen derivatives against off-target kinases to assess selectivity, leveraging structural insights from SHELX-refined models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
